Trihexyl borate

Description

Properties

IUPAC Name |

trihexyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39BO3/c1-4-7-10-13-16-20-19(21-17-14-11-8-5-2)22-18-15-12-9-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQYHGMMZKMQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCCCCC)(OCCCCCC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968006 | |

| Record name | Trihexyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-36-0 | |

| Record name | Trihexyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), trihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trihexyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LK29O7A4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Trihexyl Borate

Introduction

Trihexyl borate (CAS No. 5337-36-0), a trialkyl borate ester, is a specialty chemical with applications ranging from organic synthesis to its use as an additive in industrial fluids.[1] For researchers, process chemists, and drug development professionals, a thorough understanding of its physical properties is paramount for its effective and safe utilization. This guide provides a detailed examination of the key physical and chemical characteristics of this compound, supported by experimental context and safety considerations. The structure of this document is designed to logically present the fundamental data, the methods for its verification, and its implications for practical application.

Chemical Identity and Structure

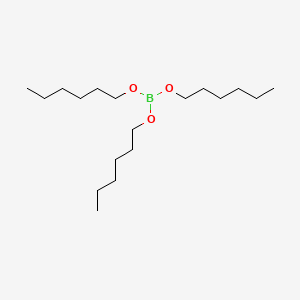

This compound is the ester formed from boric acid and three equivalents of n-hexanol. The central boron atom is bonded to three hexyloxy groups.

-

Chemical Name: this compound

-

Synonyms: Boric acid tri-n-hexyl ester, Hexyl orthoborate, Tri-n-hexyl borate

-

CAS Number: 5337-36-0

-

Molecular Formula: C₁₈H₃₉BO₃

-

Molecular Weight: 314.32 g/mol [2]

The molecular structure dictates many of its physical properties. The long alkyl chains contribute to its organic solubility and low water solubility, while the B-O bonds are susceptible to hydrolysis.

Caption: 2D Molecular structure of this compound.

Core Physical Properties

The physical state and thermodynamic properties of this compound are essential for handling, storage, and application in various chemical processes. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Physical Form | Clear, colorless to almost colorless liquid | [2][3] |

| Boiling Point | 311 °C (at 760 mmHg) | [2][4][5] |

| Melting Point | Data not readily available; expected to be low | |

| Density | 0.85 g/cm³ (at 25 °C) | [2] |

| Refractive Index | 1.4240 - 1.4280 (at 20 °C) | [2] |

| Vapor Pressure | 0.0008 mmHg (at 25 °C) | |

| Flash Point | 149 °C | [2] |

| Solubility | Good solubility in non-polar organic solvents (e.g., toluene, hexane); largely insoluble in water. | [6] |

Discussion of Properties:

-

Boiling Point: The high boiling point of 311 °C is indicative of the molecule's relatively high molecular weight and the intermolecular van der Waals forces between the long hexyl chains.[2][4][5] This property suggests that this compound has low volatility under standard conditions, which is advantageous for applications requiring thermal stability.

-

Melting Point: While a specific melting point is not cited in the available literature, analogous shorter-chain alkyl borates like tributyl borate have very low melting points (around -70 °C).[7] It is reasonable to infer that this compound also possesses a very low melting point, remaining liquid under most laboratory and industrial conditions.

-

Density: With a density of 0.85 g/cm³, this compound is less dense than water.[2]

-

Refractive Index: The refractive index is a measure of how light propagates through the substance and is a useful parameter for quality control and purity assessment.[2]

-

Vapor Pressure: The very low vapor pressure at 25 °C confirms its low volatility. This is a critical parameter for safety assessments, particularly concerning inhalation exposure, and for process design involving vacuum applications.

-

Solubility: The hydrophobic nature of the three hexyl chains makes this compound immiscible with water but readily soluble in non-polar organic solvents.[6] This solubility profile is typical for long-chain esters and dictates its use in non-aqueous systems.

Spectroscopic Characterization

Spectroscopic data is fundamental for the unambiguous identification and quality assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by signals corresponding to the protons on the hexyl chains.

-

¹H NMR (CDCl₃), δ (ppm): 3.7-3.9 (t, J = 9 Hz, 6H, -O-CH₂-), 1.3-1.7 (m, 24H, -(CH₂)₄-), 0.8-1.0 (t, J = 4.5 Hz, 9H, -CH₃).[10]

-

Interpretation: The triplet at ~3.8 ppm corresponds to the six protons on the carbons directly attached to the oxygen atoms. The multiplet in the mid-region represents the 24 protons of the four central methylene groups of the hexyl chains, and the triplet at ~0.9 ppm is characteristic of the nine terminal methyl protons.

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

-

FT-IR (neat, νₘₐₓ, cm⁻¹): 2929, 2861 (C-H stretching), 1484, 1468 (C-H bending), 1334 (B-O stretching), 1264, 1137, 1061, 927.[10]

-

Interpretation: The strong absorptions around 2900 cm⁻¹ are characteristic of the C-H stretching vibrations of the alkyl chains. The prominent band around 1334 cm⁻¹ is a key diagnostic peak for the B-O stretching vibration, confirming the borate ester functionality.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Electron Ionization (EI): The mass spectrum of this compound is available in the NIST WebBook, confirming its molecular weight.[11]

Experimental Methodologies for Property Determination

To ensure accuracy and reproducibility, the physical properties of liquid chemicals like this compound are determined using standardized protocols. Below are outlines of representative methods.

Workflow for Kinematic Viscosity Determination (Based on ASTM D445)

Viscosity is a critical parameter for any application involving fluid flow, such as in lubricants or reaction mixtures.

Caption: Workflow for viscosity measurement via ASTM D445.

Detailed Protocol:

-

Selection of Viscometer: A clean, dry, calibrated glass capillary viscometer of a suitable range for the expected viscosity of this compound is selected. The flow time should not be less than 200 seconds to minimize timing errors.[7]

-

Sample Preparation: The this compound sample is filtered if any particulate matter is present.

-

Temperature Equilibration: The viscometer is charged with the sample and placed vertically in a constant temperature bath until it reaches the test temperature (e.g., 40 °C or 100 °C). Temperature control must be precise, typically within ±0.02 °C.[5]

-

Measurement: The liquid is drawn up through the capillary to a point above the first timing mark. The time it takes for the liquid meniscus to pass from the first to the second timing mark is measured accurately.

-

Calculation: The kinematic viscosity (ν) in mm²/s is calculated by multiplying the measured flow time (t) in seconds by the viscometer calibration constant (C).[5] The dynamic viscosity (η) can then be calculated if the density (ρ) is known (η = ν * ρ).

Protocol for Refractive Index Measurement (Based on ASTM D1218)

The refractive index is a fundamental physical property used to characterize hydrocarbon liquids and esters.

Detailed Protocol:

-

Instrument Calibration: A high-precision refractometer (e.g., an Abbe refractometer) is calibrated using a certified reference standard with a known refractive index, such as 2,2,4-trimethylpentane.[4][6]

-

Temperature Control: The prisms of the refractometer are brought to the desired temperature (typically 20 °C) and maintained with high stability using a circulating water bath.[2]

-

Sample Application: A few drops of the this compound sample are placed on the surface of the lower prism.

-

Measurement: The prisms are closed, and the instrument is adjusted until the field of view shows a distinct borderline between light and dark. The refractive index is read directly from the instrument's scale.

-

Temperature Correction: If the measurement is not performed at the standard reference temperature, a correction factor is applied as specified in the standard.

Safety and Handling

As a chemical substance, this compound requires appropriate handling procedures to ensure laboratory safety.

-

Hazard Identification: It is classified as causing serious eye irritation (H319) and may cause long-lasting harmful effects to aquatic life (H413).[12]

-

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[12]

-

Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors, especially when heated.

-

Keep away from strong oxidizing agents and strong acids.

-

Due to its susceptibility to hydrolysis, store in a tightly sealed container in a dry, cool place, away from moisture.

-

Conclusion

This guide has detailed the essential physical properties of this compound, providing a robust dataset for its application in research and development. The combination of tabulated physical constants, spectroscopic data for identity confirmation, standardized experimental protocols, and safety information offers a comprehensive resource for scientists and professionals. The high boiling point and low volatility, coupled with its solubility in organic media, define its utility in non-aqueous, higher-temperature applications. However, its susceptibility to hydrolysis remains a critical factor to manage during its storage and use.

References

-

LookChem. This compound. [Link] (Accessed Dec. 22, 2025).

-

Solubility of Things. Tris(2-ethylhexyl) borate. [Link] (Accessed Dec. 22, 2025).

-

LabSolutions. This compound. [Link] (Accessed Dec. 22, 2025).

-

Starshinechemical. This compound. [Link] (Accessed Dec. 22, 2025).

-

ASTM International. D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). [Link] (Accessed Dec. 22, 2025).

-

ASTM International. D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [Link] (Accessed Dec. 22, 2025).

-

NIST. Boric acid, trihexyl ester. [Link] (Accessed Dec. 22, 2025).

-

JSC Aviabor. Tributyl borate. [Link] (Accessed Dec. 22, 2025).

-

ProQuest. Study on the Hydrolytic Stability of Borate Ester. [Link] (Accessed Dec. 22, 2025).

-

ResearchGate. Study on the Hydrolytic Stability of Borate Ester. [Link] (Accessed Dec. 22, 2025).

-

Shekarriz, M., et al. (2010). Synthesis and Antioxidant Characteristics of Borate Esters Used in Lubricating Oil. Asian Journal of Chemistry, 22(5), 3646-3652. [Link] (Accessed Dec. 22, 2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. matestlabs.com [matestlabs.com]

- 3. ASTM D1218 – Refractive Index and Refractive Dispersion of Hydrocarbon Liquids – SPL [spllabs.com]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. petrolube.com [petrolube.com]

- 7. nazhco.com [nazhco.com]

- 8. Study on the Hydrolytic Stability of Borate Ester - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

Trihexyl borate chemical structure and formula.

An In-Depth Technical Guide to Trihexyl Borate: Structure, Properties, Synthesis, and Potential Applications in Medicinal Chemistry

Executive Summary

This compound, a borate ester of 1-hexanol, represents a class of organoboron compounds with significant, albeit underexplored, potential in the fields of organic synthesis and materials science. For researchers and professionals in drug development, understanding the fundamental characteristics of such building blocks is paramount. Boron-containing compounds have emerged as a pivotal class of therapeutic agents, with several FDA-approved drugs demonstrating their utility.[1][2] This guide provides a comprehensive technical overview of this compound, covering its core molecular structure, physicochemical properties, a detailed laboratory-scale synthesis protocol, and an expert perspective on its potential applications as an intermediate in medicinal chemistry.

Introduction to Borate Esters in Chemical and Pharmaceutical Sciences

The element boron possesses a unique electronic configuration that allows it to form stable, electron-deficient compounds capable of engaging in reversible covalent interactions with biological nucleophiles.[1] This property is the cornerstone of the function of boron-based drugs like the proteasome inhibitor bortezomib (Velcade®).[2] While boronic acids often take center stage, their ester derivatives, such as this compound, serve as critical chemical intermediates. Borate esters are generally prepared by the straightforward reaction of boric acid with alcohols, making them accessible precursors for more complex organoboron structures.[3] Their reactivity, particularly their sensitivity to moisture, is a key consideration in their handling and synthetic utility.

Core Molecular Profile of this compound

Chemical Formula and Nomenclature

This compound is systematically known as boric acid, trihexyl ester, with several common synonyms used in literature and chemical catalogs.

Chemical Structure and Bonding

This compound features a central boron atom covalently bonded to three hexyloxy groups. The boron atom is sp² hybridized, resulting in a trigonal planar geometry with B-O bond angles of approximately 120°. This configuration leaves the boron atom with a vacant p-orbital, rendering it Lewis acidic and susceptible to nucleophilic attack, which is the chemical basis for its hydrolysis in the presence of water.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure, particularly the long alkyl chains which impart significant organic character. The following table summarizes its key properties.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [7] |

| Boiling Point | 311 °C (at 760 mmHg) | [5][7][8] |

| 195 °C (at 25 mmHg) | [9] | |

| Density | 0.85 g/mL | [5][7] |

| Flash Point | 149 °C | [5][7] |

| Refractive Index (n²⁰/D) | 1.4240 - 1.4280 | [5] |

| Reactivity | Sensitive to moisture; hydrolyzes to boric acid and 1-hexanol | [3][10] |

Synthesis of this compound: A Validated Laboratory Protocol

Principle of Esterification

The synthesis of this compound is a classic example of Fischer-Speier esterification. Boric acid is reacted with three equivalents of 1-hexanol. The reaction is an equilibrium process, and to achieve a high yield, the water produced as a byproduct must be continuously removed. This is most effectively accomplished using a Dean-Stark apparatus, where an azeotrope of the solvent (e.g., toluene) and water is distilled off, with the denser water being trapped and the solvent returning to the reaction flask.

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials:

-

Boric acid (1.0 eq)

-

1-Hexanol (3.3 eq)

-

Toluene (approx. 2 mL per gram of boric acid)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried to remove residual moisture.

-

Charging Reactants: To the flask, add boric acid, 1-hexanol, and toluene. Add a magnetic stir bar.

-

Reaction: Heat the mixture to a vigorous reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The reaction is complete when water no longer collects in the trap (typically 3-5 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the solution to a single-neck flask.

-

Solvent Removal: Remove the toluene and excess 1-hexanol under reduced pressure using a rotary evaporator. The causality here is to isolate the crude product before final purification.

-

Purification: The crude this compound is purified by vacuum distillation. This step is critical to remove any unreacted starting materials and non-volatile impurities. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~195 °C at 25 mmHg).[9]

Characterization and Quality Control

To ensure the identity and purity of the synthesized product, a self-validating system of analysis should be employed:

-

¹¹B NMR: A single peak in the ¹¹B NMR spectrum around δ 18-20 ppm is characteristic of a trigonal borate ester.

-

¹H and ¹³C NMR: The spectra should correspond to the hexyl group structure and show the absence of signals from 1-hexanol or toluene.

-

FTIR Spectroscopy: The disappearance of the broad O-H stretch from boric acid and 1-hexanol, and the appearance of strong B-O stretches (around 1300-1400 cm⁻¹) confirms the formation of the ester.

Applications and Future Outlook in Drug Development

While this compound itself has no direct therapeutic applications, its value lies in its role as a versatile chemical intermediate.

This compound as a Chemical Intermediate

The primary utility of this compound in a drug discovery context is as a precursor. It can be used in transesterification reactions to generate other borate esters or reacted with Grignard or organolithium reagents to form boronic acids (R-B(OH)₂), which are highly valuable building blocks in medicinal chemistry.[1] The lipophilic hexyl groups can also enhance solubility in organic solvents during these synthetic transformations.

The Role of Boron Moieties in Medicinal Chemistry

Boronic acids and their derivatives are known to act as potent enzyme inhibitors by forming a reversible covalent bond with catalytic serine, threonine, or cysteine residues in the enzyme's active site.[2] By synthesizing novel boronic acids derived from intermediates like this compound, medicinal chemists can explore new chemical space in the search for potent and selective inhibitors for a wide range of therapeutic targets, including proteases and esterases.

Safety and Handling

This compound is an industrial chemical that requires careful handling.

-

Hazards: It is known to cause serious eye irritation (H319).[7][11] It may also cause long-lasting harmful effects to aquatic life.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles and chemical-resistant gloves, when handling the compound.[7][12]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.[12] Keep away from sources of ignition; while it has a high flash point, it is combustible.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place. It is crucial to protect it from moisture to prevent hydrolysis.

References

-

Wikipedia. (n.d.). Trimethyl borate. Retrieved from [Link]

-

NIST. (n.d.). Boric acid, trihexyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

SD Fine-Chem. (n.d.). TRIMETHYL BORATE Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Starshine Chemical. (n.d.). This compound. Retrieved from [Link]

-

JSC Aviabor. (n.d.). Tris-(2-ethylhexyl) borate. Retrieved from [Link]

-

Kuzmina, O., et al. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. Physical Chemistry Chemical Physics, 23(10), 6190-6203. Retrieved from [Link]

-

DiVA portal. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid - revisited. Retrieved from [Link]

- Google Patents. (1961). US2992267A - Processes for the production of alkyl boric acid esters and free alkyl boric acids.

-

RSC Publishing. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (1958). US2835693A - Preparation of esters of boronic and borinic acids.

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

-

ResearchGate. (2023). Boron in drug design: Recent advances in the development of new therapeutic agents. Retrieved from [Link]

-

U.S. Borax. (n.d.). Borates in pharmaceutical use. Retrieved from [Link]

-

PubMed. (2020). Boron Chemistry for Medical Applications. Retrieved from [Link]

-

ResearchGate. (2015). Recent developments with boron as a platform for novel drug design. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 4. Boric acid, trihexyl ester [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound - Starshinechemical [starshinechemical.com]

- 8. labsolu.ca [labsolu.ca]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Tris-(2-ethylhexyl) borate | JSC Aviabor [jsc-aviabor.com]

- 11. echemi.com [echemi.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of Trihexyl Borate

Introduction: The Role of Borate Esters in Modern Science

In the landscape of chemical synthesis and materials science, borate esters represent a versatile class of organoboron compounds. Trihexyl borate, a triester of boric acid and hexanol, exemplifies the unique physicochemical characteristics that make these molecules valuable intermediates and additives. For researchers, scientists, and drug development professionals, a precise understanding of fundamental properties such as molecular weight and density is paramount. These parameters are not merely academic data points; they are critical for stoichiometric calculations in synthetic pathways, formulation development, computational modeling, and ensuring the reproducibility of experimental results. This guide provides a focused, in-depth examination of the molecular weight and density of this compound, grounded in authoritative data and supplemented with practical experimental context.

Chemical Identity and Molecular Structure

This compound is a clear, colorless to nearly colorless liquid at room temperature.[1][2] A precise understanding of its identity is the foundation for its application.

-

Systematic Name: this compound

-

Synonyms: Boric acid tri-n-hexyl ester, Hexyl orthoborate, Tri-n-hexyl borate[1][3][4][5]

The molecular structure consists of a central boron atom bonded to three hexyloxy groups. The three long alkyl chains impart significant organic character to the molecule, influencing its solubility and viscosity.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The fundamental physical constants of a compound are non-negotiable for its use in a scientific setting. The molecular weight and density are summarized below.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 314.31 g/mol | g/mol | [1] |

| 314.311 g/mol | g/mol | [4] | |

| 314.317 g/mol | g/mol | [3] | |

| 314.32 g/mol | g/mol | [2][5] | |

| Density | 0.85 | g/cm³ | [1][3] |

| Boiling Point | 311 | °C | [1][3][5] |

| Flash Point | 149 | °C | [1][3] |

Expertise & Experience Insight:

-

Molecular Weight: The minor variations observed across different sources (from 314.31 to 314.32 g/mol ) are typical and arise from the use of different IUPAC atomic weight tables or rounding conventions. For most laboratory applications, including stoichiometric calculations for synthesis, using a value of 314.32 g/mol is both practical and sufficiently accurate.

-

Density: The density is consistently reported as 0.85 g/cm³.[1][3] It is crucial to recognize that density is temperature-dependent. While the reference temperature is not always specified in commercial data sheets, this value is typically measured at standard ambient temperature (around 20-25 °C). For high-precision work, such as in physical chemistry studies or formulation science, the density should be determined at the specific temperature of the intended experiment.

Experimental Protocol: High-Accuracy Density Determination

To ensure trustworthiness and reproducibility, experimental determination of key parameters is often necessary. The following protocol outlines the measurement of this compound's density using a pycnometer, a self-validating method that relies on precise mass and volume measurements.

Workflow for Density Determination

Caption: Experimental workflow for pycnometric density determination.

Step-by-Step Methodology

-

Preparation and Calibration:

-

Step 1.1 (Cleanliness): Thoroughly clean a glass pycnometer of known volume (e.g., 10 mL) with a suitable solvent (e.g., acetone), followed by deionized water. Dry it completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Causality: Any residual contaminants or moisture will introduce significant error into the mass measurements, directly impacting the final density calculation.

-

-

Step 1.2 (Mass of Empty Pycnometer): Weigh the clean, dry pycnometer on a calibrated analytical balance to at least four decimal places. Record this mass as m₁.

-

Step 1.3 (Calibration with Water): Fill the pycnometer with degassed, deionized water. Insert the stopper carefully, allowing excess water to exit through the capillary. Place the filled pycnometer in a temperature-controlled water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C) for at least 20 minutes.

-

Causality: Temperature control is the most critical variable. The volume of both the glass pycnometer and the liquid changes with temperature. Equilibration ensures the volume is precisely known at the reference temperature. Degassing the water prevents air bubbles from clinging to the walls, which would displace liquid and lead to an underestimation of mass.

-

-

Step 1.4 (Mass of Water-Filled Pycnometer): Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass as m₂.

-

Step 1.5 (Volume Calculation): Calculate the exact volume of the pycnometer (V) at the reference temperature using the known density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water

-

-

Sample Measurement:

-

Step 2.1 (Drying): Empty the pycnometer, rinse with a solvent miscible with both water and this compound (e.g., ethanol or acetone), and thoroughly dry it as in Step 1.1.

-

Step 2.2 (Filling with Sample): Fill the dry pycnometer with this compound.

-

Step 2.3 (Equilibration and Mass): Equilibrate the sample-filled pycnometer in the water bath at the same reference temperature. Dry the exterior and weigh it. Record this mass as m₃.

-

Trustworthiness: Using the exact same temperature for both calibration and measurement ensures the calculated volume is valid, creating a self-validating system.

-

-

-

Density Calculation:

-

Step 3.1: Calculate the mass of the this compound sample: m_sample = m₃ - m₁.

-

Step 3.2: Calculate the density of this compound (ρ_sample) at the reference temperature: ρ_sample = m_sample / V = (m₃ - m₁) / [(m₂ - m₁) / ρ_water]

-

-

Validation: Repeat the entire process (Steps 2.1 to 3.2) at least twice more. The calculated densities should agree within a tight margin (e.g., ±0.0005 g/cm³), confirming the precision of the technique.

Applications in Research and Drug Development

The physicochemical properties of this compound are directly relevant to its application. Borate esters are not merely passive solvents; they are functional molecules in several advanced applications:

-

Chemical Synthesis: As organoboron compounds, borate esters are crucial intermediates. They are precursors for the synthesis of boronic acids, which are cornerstone reagents in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][4] The molecular weight is essential for calculating molar equivalents in these precise synthetic transformations.

-

Drug Delivery and Prodrugs: The unique chemistry of the boronate ester bond, which can be sensitive to pH and the presence of diols, is being exploited in advanced drug delivery systems.[6] Boronic acid/ester functionalities can be used as "masks" for hydroxyl groups in drug molecules, potentially improving bioavailability or creating stimuli-responsive release mechanisms.[3]

-

Material Science: The long alkyl chains of this compound suggest its use as a plasticizer, lubricant additive, or cross-linking agent in polymer chemistry.[4][7] Its density and molecular weight are key inputs for formulation calculations and for predicting its physical behavior in a polymer matrix.

Safety and Handling

According to safety data, this compound is classified as causing serious eye irritation.[8] It may also cause long-lasting harmful effects to aquatic life. Standard laboratory precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, and safety glasses or a face shield.[8]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Avoid release to the environment.

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of approximately 314.32 g/mol and a density of 0.85 g/cm³ under standard conditions. These fundamental properties are the gateway to its effective use in organic synthesis, advanced materials, and pharmaceutical research. For the scientific professional, appreciating the precision of these values and understanding the robust experimental protocols required for their verification are essential for ensuring the integrity and success of research and development endeavors.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Boric acid, trihexyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

Al-Mokadem, M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Cerqueira, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

-

Starshine Chemical. (n.d.). This compound. Retrieved from [Link]

-

Mendes, A. C., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. andersondevelopment.com [andersondevelopment.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Trioctyl Borate|High-Purity Reagent for R&D [benchchem.com]

- 8. This compound | 5337-36-0 | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Trihexyl Borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyl borate, a trialkoxyborane, is a versatile compound with applications ranging from a reagent in organic synthesis to a component in specialized formulations. A thorough understanding of its thermal stability and decomposition pathways is paramount for its safe handling, storage, and effective utilization, particularly in applications involving elevated temperatures. This guide provides a comprehensive technical overview of the thermal behavior of this compound, including its decomposition mechanisms, the products formed upon degradation, and the analytical methodologies used for its characterization. Insights from analogous borate esters are integrated to provide a holistic understanding in the absence of extensive dedicated studies on this compound.

Introduction to this compound

This compound, with the chemical formula B(O(CH₂)₅CH₃)₃, is an ester of boric acid and hexanol. Borate esters are a class of organoboron compounds known for their unique chemical properties and reactivity. The synthesis of this compound is typically achieved through the esterification of boric acid with hexanol, often with the removal of water to drive the reaction to completion.[1]

The utility of this compound and other alkyl borates stems from the electrophilic nature of the boron atom and the reactivity of the B-O bond. They are known to be sensitive to moisture, readily undergoing hydrolysis to boric acid and the corresponding alcohol.[2] This hydrolytic instability is a critical consideration in the handling and formulation of this compound.

Thermal Stability Assessment

The thermal stability of a compound dictates the temperature range within which it remains chemically intact. For this compound, this is a crucial parameter for its application in thermally demanding processes. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Insights from Thermogravimetric Analysis (TGA)

Table 1: Anticipated Thermal Decomposition Data for this compound from TGA

| Parameter | Expected Value Range (°C) | Significance |

| Onset Temperature (Tonset) | 150 - 200 | The temperature at which significant decomposition begins. |

| Temperature at 10% Mass Loss (T10) | 180 - 230 | A common metric for comparing the thermal stability of materials. |

| Temperature at 50% Mass Loss (T50) | 200 - 250 | Indicates the midpoint of the primary decomposition stage. |

| Endset Temperature | 250 - 300 | The temperature at which the primary decomposition is largely complete. |

| Residue at 600 °C (%) | ~20% (as B₂O₃) | The remaining mass, theoretically corresponding to boron oxide. |

Note: These values are estimations based on the expected decomposition mechanism and data from similar compounds. Actual values may vary depending on experimental conditions such as heating rate and atmosphere.

Insights from Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, a DSC thermogram would be expected to show an endothermic event corresponding to its boiling point, followed by an endotherm associated with the energy absorbed during decomposition. In the absence of specific DSC data for this compound, general observations for liquid organic compounds can be anticipated.[3][4][5][6][7][8][9]

Decomposition Pathway and Products

The thermal decomposition of this compound is proposed to proceed through a concerted elimination reaction, a common pathway for esters with a beta-hydrogen on the alkyl chain.

Proposed Decomposition Mechanism

The primary decomposition pathway is believed to involve a six-membered ring transition state, leading to the formation of 1-hexene and boric acid. This mechanism is analogous to the pyrolysis of xanthates (Chugaev elimination) and other esters. The boric acid formed can then undergo further dehydration at higher temperatures to form metaboric acid (HBO₂) and ultimately boron trioxide (B₂O₃).[10]

Caption: Proposed thermal decomposition pathway of this compound.

Identification of Decomposition Products

A definitive identification of the decomposition products of this compound would require analysis using coupled thermal analysis-mass spectrometry techniques.

-

TGA-FTIR/MS: As this compound is heated in the TGA, the evolved gases can be directed to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) for real-time identification. Expected signatures would include the characteristic vibrational frequencies of alkenes (C=C and C-H stretches) and the mass fragments corresponding to hexene.

-

Pyrolysis-GC-MS: In this technique, a small amount of this compound is rapidly heated to its decomposition temperature, and the volatile products are immediately introduced into a Gas Chromatograph-Mass Spectrometer (GC-MS).[11][12][13][14][15] This would allow for the separation and identification of all volatile organic decomposition products, including hexene and any potential isomers or side-products. The non-volatile residue, presumed to be boric acid and its dehydration products, would remain in the pyrolysis chamber.

Experimental Protocols

The following section provides detailed, self-validating protocols for the thermal analysis of this compound.

Overall Experimental Workflow

Caption: A comprehensive workflow for the thermal analysis of this compound.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

-

This compound (high purity)

-

Nitrogen or Argon gas (high purity)

-

Alumina or platinum crucibles

Procedure:

-

Instrument Preparation: Ensure the TGA is clean, calibrated, and purged with the inert gas.

-

Sample Preparation: In an inert atmosphere (glovebox), accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.[16][17] Using a liquid sample requires care to avoid spillage and ensure a consistent surface area.[16]

-

TGA Program:

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), and the temperatures for 10% (T10) and 50% (T50) mass loss.

-

Calculate the derivative of the mass loss curve (DTG) to identify the temperature of the maximum rate of decomposition.

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the boiling point and enthalpy of decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

-

This compound (high purity)

-

Nitrogen or Argon gas (high purity)

-

Hermetically sealed aluminum pans

Procedure:

-

Instrument Preparation: Ensure the DSC is clean and calibrated.

-

Sample Preparation: In an inert atmosphere, accurately weigh 2-5 mg of this compound into a tared hermetically sealed aluminum pan.[3] Sealing is crucial to prevent evaporation before boiling.

-

DSC Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min under a constant inert gas flow.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Identify the endothermic peak corresponding to the boiling point and determine its onset temperature.

-

Identify and integrate the endothermic peak(s) associated with decomposition to determine the enthalpy of decomposition (ΔHd).

-

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of this compound.

Instrumentation: A pyrolyzer coupled to a GC-MS system.

Materials:

-

This compound (high purity)

-

Sample cups for the pyrolyzer

Procedure:

-

Sample Preparation: Place a small, accurately known amount of this compound (typically in the microgram range) into a pyrolysis sample cup.

-

Pyrolysis: Set the pyrolysis temperature to a point within the decomposition range determined by TGA (e.g., 250 °C).

-

GC-MS Analysis:

-

The volatile pyrolysis products are swept into the GC column for separation. A non-polar column (e.g., DB-5ms) is suitable for separating hydrocarbons like hexene.

-

The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra and comparison with spectral libraries (e.g., NIST).

-

-

Data Analysis:

-

Identify the peaks in the chromatogram.

-

Analyze the mass spectrum of each peak to identify the corresponding compound.

-

Hydrolytic Stability: A Competing Degradation Pathway

It is crucial to recognize that the thermal decomposition of this compound does not occur in isolation. In the presence of water, even trace amounts, hydrolysis will compete with and can even precede thermal decomposition. The boron atom in borate esters is electron-deficient and susceptible to nucleophilic attack by water, leading to the formation of boric acid and hexanol.[2] The rate of hydrolysis is influenced by temperature, pH, and the steric hindrance around the boron center. For this compound, the long alkyl chains may offer some steric protection, but the compound should still be considered moisture-sensitive.

Conclusion

While a dedicated body of literature on the thermal decomposition of this compound is limited, a comprehensive understanding can be constructed by drawing parallels with analogous higher alkyl borates and by applying established analytical methodologies. The primary thermal decomposition pathway is proposed to be an elimination reaction yielding 1-hexene and boric acid, with an onset of decomposition anticipated in the range of 150-200 °C. The presence of moisture introduces a competing hydrolytic degradation pathway that must be considered. The robust experimental protocols detailed in this guide provide a framework for the precise characterization of the thermal stability and decomposition products of this compound, ensuring its safe and effective application in research and development.

References

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]

-

Bio-protocol. (n.d.). TGA Measurement Methodology. [Link]

-

Ishihara, K., et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. PMC. [Link]

-

Ishihara, K., et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. ResearchGate. [Link]

-

D'Amelia, R. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]

-

Torontech. (2025). TGA Sample Preparation: A Complete Guide. [Link]

-

iProf India. (2012). HYDROLYSIS OF BORATE ESTER. [Link]

-

Scribd. (n.d.). Experiment No. 4 TGA Analysis. [Link]

-

ResearchGate. (n.d.). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. [Link]

-

Wikipedia. (n.d.). Borate esters. [Link]

-

University of Sussex. (n.d.). some thermodynamic measurements on organo-boron compounds. [Link]

-

PubMed. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. [Link]

-

LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

-

ResearchGate. (n.d.). Study on the Hydrolytic Stability of Borate Ester. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]

-

Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. [Link]

-

Iowa State University. (2022). Pyrolysis-GC-MS and MALDI-MS methods to annotate and interpret complex samples. [Link]

-

Shimpi, M., et al. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing. [Link]

-

ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. [Link]

-

ResearchGate. (n.d.). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. [Link]

-

ResearchGate. (2023). Experimental investigation of trimethyl borate as a fuel additive for a SI engine. [Link]

-

Wikipedia. (n.d.). Trimethyl borate. [Link]

-

Waters Corporation. (n.d.). CHARACTERIZATION OF INDUSTRIAL PLASTICS USING PYROLYSIS WITH ATMOSPHERIC PRESSURE GAS CHROMATOGRAPHY COUPLED TO HIGH-RESOLUTION MASS SPECTROMETRY. [Link]

-

Shimadzu. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. [Link]

-

PubMed. (2023). Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of plastic pollution. [Link]

-

Rotaru, A., et al. (2017). Thermal and kinetic study of hexagonal boric acid versus triclinic boric acid in air flow. Journal of Thermal Analysis and Calorimetry, 131(1), 755-763. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Trimethyl Borate: From Synthesis to Diverse Industrial Uses. [Link]

-

Chromatography Forum. (2011). Trimethyl borate. [Link]

-

Ludwig-Maximilians-Universität München. (2007). Synthetic Investigations in Borates, Borate Germanates, Gallium Oxonitrides, and Intermetallic Phases at Extreme Conditions. [Link]

Sources

- 1. Borate esters - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. s4science.at [s4science.at]

- 6. web.williams.edu [web.williams.edu]

- 7. Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05845A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [dr.lib.iastate.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. shimadzu.com [shimadzu.com]

- 15. Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of plastic pollution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. torontech.com [torontech.com]

- 18. epfl.ch [epfl.ch]

- 19. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 20. scribd.com [scribd.com]

A Technical Guide to the Spectroscopic Profile of Trihexyl Borate

Introduction

Trihexyl borate (CAS RN: 5337-36-0), a trialkyl borate ester, is a compound of interest in various fields of organic synthesis and materials science.[1] Its utility is intrinsically linked to its chemical purity and structural integrity. A comprehensive understanding of its spectroscopic characteristics is therefore paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural elucidation.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete set of publicly available experimental spectra, this document leverages data from analogous borate esters and established spectroscopic principles to present a predictive yet robust spectroscopic profile. Furthermore, it outlines standardized protocols for acquiring high-quality spectral data for this compound.

Molecular Structure and Properties:

-

Molecular Formula: C₁₈H₃₉BO₃[1]

-

Molecular Weight: 314.311 g/mol [1]

-

Appearance: Colorless to Almost Colorless Clear Liquid[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR will provide a detailed map of the molecular framework.

¹¹B NMR Spectroscopy: The Boron Core

The ¹¹B nucleus, with a natural abundance of 80.1% and a spin I = 3/2, is a highly sensitive probe for the local environment of the boron atom.[3] In trialkyl borates like this compound, the boron atom is tricoordinate with a trigonal planar geometry. This specific coordination environment gives rise to a characteristic chemical shift.

Predicted ¹¹B NMR Spectrum:

The ¹¹B NMR spectrum of this compound is expected to show a single, relatively broad resonance. The broadness is a consequence of the quadrupolar nature of the ¹¹B nucleus.[4]

| Predicted Chemical Shift (δ) | Multiplicity | Rationale |

| ~ +18 ppm | Singlet (broad) | The chemical shift for tricoordinate boron in trialkyl borates typically falls in the +17 to +19 ppm range relative to BF₃·OEt₂. The presence of three electron-donating alkoxy groups results in this characteristic downfield shift.[4] |

Experimental Protocol for ¹¹B NMR:

Caption: Workflow for ¹¹B NMR analysis of this compound.

Causality Behind Experimental Choices: The use of a quartz NMR tube is critical to avoid a broad background signal from the borosilicate glass of standard NMR tubes, which would obscure the signal of interest.[3] Anhydrous solvent is necessary to prevent hydrolysis of the borate ester.

¹H NMR Spectroscopy: The Hexyl Chains

The ¹H NMR spectrum will reveal the arrangement of protons in the three hexyl chains. The signals are expected to be well-resolved, showing characteristic multiplets for each methylene group and a triplet for the terminal methyl group.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.8 - 4.0 ppm | Triplet | 6H | B-O-CH ₂- | The methylene group directly attached to the electron-withdrawing borate oxygen is the most deshielded. |

| ~ 1.6 - 1.8 ppm | Quintet | 6H | B-O-CH₂-CH ₂- | Protons on the second carbon of the hexyl chain. |

| ~ 1.2 - 1.4 ppm | Multiplet | 18H | -(CH ₂)₃- | Overlapping signals from the three central methylene groups of the hexyl chains. |

| ~ 0.9 ppm | Triplet | 9H | -CH ₃ | The terminal methyl group protons are the most shielded. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide information on the carbon framework of the hexyl chains.

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Predicted Chemical Shift (δ) | Assignment | Rationale |

| ~ 65 - 67 ppm | B-O-C H₂- | The carbon atom directly bonded to the oxygen is significantly deshielded. |

| ~ 32 - 34 ppm | B-O-CH₂-C H₂- | The second carbon in the hexyl chain. |

| ~ 25 - 27 ppm | -(C H₂)₃- | Carbons in the middle of the hexyl chain. |

| ~ 22 - 24 ppm | -C H₂-CH₃ | The penultimate carbon of the hexyl chain. |

| ~ 14 ppm | -C H₃ | The terminal methyl carbon is the most shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of this compound will be dominated by absorptions from the C-H and B-O bonds.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2950 - 2850 | Strong | C-H stretch | Characteristic of the aliphatic hexyl chains. |

| 1470 - 1450 | Medium | C-H bend (scissoring) | Methylene group deformation. |

| 1380 - 1300 | Strong, Broad | B-O stretch | The B-O single bond stretch is a prominent feature in borate esters.[5] |

| 1250 - 1100 | Medium | C-O stretch | Stretching vibration of the carbon-oxygen bond. |

The absence of a broad absorption band around 3200-3600 cm⁻¹ would indicate the absence of significant hydrolysis to boric acid and hexanol.

Experimental Protocol for FT-IR:

Caption: Workflow for FT-IR analysis of liquid this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrum (Electron Ionization):

-

Molecular Ion (M⁺): A peak at m/z = 314 is expected, corresponding to the molecular weight of this compound.[1] The intensity of this peak may be low due to the instability of the molecular ion.

-

Key Fragmentation Pathways:

-

Loss of a hexyl radical (-C₆H₁₃): This would result in a fragment at m/z = 229.

-

Loss of a hexyloxy radical (-OC₆H₁₃): This would lead to a fragment at m/z = 213.

-

Cleavage of the B-O bond: This could generate a hexyl cation at m/z = 85.

-

Further fragmentation of the hexyl chains: A series of peaks separated by 14 mass units (CH₂) would be expected, corresponding to the fragmentation of the alkyl chains.

-

Self-Validating Protocol for MS:

The identity of the molecular ion can be confirmed by using a soft ionization technique such as chemical ionization (CI) or electrospray ionization (ESI), which would result in a more prominent protonated molecule [M+H]⁺ at m/z = 315.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound based on established principles and data from analogous compounds. The provided NMR, IR, and MS data serve as a robust baseline for researchers working with this compound. The outlined experimental protocols offer a standardized approach to acquiring high-quality, reliable spectroscopic data, ensuring scientific integrity and reproducibility in future studies.

References

-

LookChem. This compound. LookChem. [Link] (accessed Jan 1, 2026).

-

NIST. Boric acid, trihexyl ester. NIST WebBook. [Link] (accessed Jan 1, 2026).

-

ResearchGate. FT-IR-spectra of trihexyl(tetradecyl)phosphonium tetrafluoroborate. ResearchGate. [Link] (accessed Jan 1, 2026).

-

ChemAxon. NMR Prediction. ChemAxon. [Link] (accessed Jan 1, 2026).

-

PubMed. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. [Link] (accessed Jan 1, 2026).

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link] (accessed Jan 1, 2026).

-

SDSU Chemistry. 11B NMR Chemical Shifts. SDSU. [Link] (accessed Jan 1, 2026).

-

ResearchGate. FTIR spectrum of boric acid. ResearchGate. [Link] (accessed Jan 1, 2026).

-

NIH. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. NIH. [Link] (accessed Jan 1, 2026).

-

University of Delaware. ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. University of Delaware. [Link] (accessed Jan 1, 2026).

-

PubChem. This compound. PubChem. [Link] (accessed Jan 1, 2026).

-

RSC Publishing. Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing. [Link] (accessed Jan 1, 2026).

-

NIST. Tributyl borate. NIST WebBook. [Link] (accessed Jan 1, 2026).

Sources

- 1. Boric acid, trihexyl ester [webbook.nist.gov]

- 2. This compound | 5337-36-0 | TCI AMERICA [tcichemicals.com]

- 3. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. researchgate.net [researchgate.net]

Trihexyl Borate: A Versatile Precursor in Advanced Materials Science

Abstract: This technical guide provides an in-depth exploration of trihexyl borate, a versatile organic borate ester, and its significant potential in the field of materials science. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights for researchers, scientists, and professionals in drug development and materials innovation. This guide covers the synthesis, characterization, and key applications of this compound as a high-performance lubricant additive, a precursor for boron-containing ceramics like boron nitride, a modifier for polymeric systems, and a component in sol-gel synthesis. Detailed experimental protocols, mechanistic explanations, and characterization data are provided to serve as a comprehensive resource for leveraging the unique properties of this compound in the development of advanced materials.

Introduction to this compound

This compound, with the chemical formula B(O(CH₂)₅CH₃)₃, is an organic compound that has garnered increasing interest in materials science due to its unique chemical reactivity and physical properties. It serves as a valuable source of boron in a soluble, processable form, enabling its incorporation into a variety of material matrices.

Chemical Structure and Properties

This compound consists of a central boron atom bonded to three hexyloxy groups. The boron atom in trialkyl borates is trigonal planar and electron-deficient, which imparts Lewis acidity and is key to many of its applications. The hexyl chains contribute to its solubility in nonpolar organic solvents and its properties as a lubricant.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₉BO₃ | [1] |

| Molecular Weight | 314.32 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 311 °C | [1] |

| Density | 0.85 g/cm³ | [1] |

| Refractive Index | 1.4240-1.4280 | [1] |

Synthesis of this compound: A Self-Validating Protocol

The most common method for synthesizing this compound is the direct esterification of boric acid with 1-hexanol. This reaction is typically carried out with the removal of water to drive the equilibrium towards the product.

The reaction proceeds via a series of nucleophilic attacks by the hydroxyl groups of 1-hexanol on the boron atom of boric acid, with the subsequent elimination of water. The use of a Dean-Stark apparatus is crucial for the efficient removal of water, which is a self-validating step; the collection of the theoretical amount of water indicates the completion of the reaction. Toluene is often used as an azeotropic solvent to facilitate water removal.

Caption: Synthesis of this compound via Esterification.

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: To the flask, add boric acid (1 mole), 1-hexanol (3 moles), and toluene (as a solvent to fill the Dean-Stark trap).

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Continue the reflux until no more water is collected in the trap. The theoretical amount of water is 3 moles.

-

Purification: After cooling, the toluene and any excess 1-hexanol can be removed under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

Key Considerations: Hydrolytic Stability

A significant challenge with alkyl borates is their susceptibility to hydrolysis.

The electron-deficient boron atom is susceptible to nucleophilic attack by water, leading to the cleavage of the B-O bond and the formation of boric acid and the corresponding alcohol.

Caption: Mechanism of Tribofilm Formation.

Performance Evaluation of this compound as an Anti-Wear Additive

The anti-wear properties of lubricants containing this compound can be evaluated using a four-ball tester according to ASTM D4172. [2][3]

-

Apparatus: A four-ball wear tester consisting of three stationary steel balls in a cup and one rotating steel ball.

-

Sample Preparation: The lubricant to be tested is placed in the cup, immersing the three stationary balls.

-

Test Conditions: The rotating ball is brought into contact with the stationary balls under a specified load (e.g., 392 N), speed (e.g., 1200 rpm), and temperature (e.g., 75 °C) for a set duration (e.g., 60 minutes). [2]4. Measurement: After the test, the wear scars on the three stationary balls are measured using a microscope, and the average wear scar diameter (WSD) is calculated. [2]

A smaller wear scar diameter indicates better anti-wear performance. The friction coefficient can also be monitored during the test, with a lower value signifying better lubricity.

| Lubricant | Additive Concentration (wt%) | Mean Wear Scar Diameter (mm) | Reference |

| Base Oil | 0 | 0.80 | [4] |

| Base Oil + Borate Ester | 1.0 | 0.35 | [4] |

Synergistic Effects with Other Additives

Borate esters can exhibit synergistic effects when combined with other lubricant additives, such as organic tin compounds, leading to enhanced anti-wear performance. [5]

Application as a Precursor for Boron-Containing Ceramics

This compound can serve as a molecular precursor for the synthesis of boron-containing ceramics, most notably hexagonal boron nitride (h-BN).

Pyrolysis of this compound for the Synthesis of Boron Nitride

Pyrolysis of this compound in an ammonia atmosphere leads to the formation of boron nitride. The organic ligands are pyrolyzed, and the boron reacts with nitrogen from the ammonia.

Caption: Synthesis of h-BN from this compound.

A detailed protocol for the pyrolysis of boric acid and ammonia is provided as a reference for the synthesis of boron nitride. [6]A similar approach can be adapted for this compound.

-

Precursor Treatment: Heat the this compound in a tube furnace under a nitrogen atmosphere to an intermediate temperature (e.g., 250 °C) to initiate decomposition.

-

Nitridation: Switch the gas flow to ammonia and ramp the temperature to a higher temperature (e.g., 950 °C) and hold for an extended period (e.g., 24 hours). [6]3. Crystallization: The resulting amorphous boron nitride can be further heat-treated at even higher temperatures (e.g., 1500 °C) to improve crystallinity. [6]

-

X-ray Diffraction (XRD): To confirm the formation of hexagonal boron nitride and assess its crystallinity. The characteristic (002) and (100) reflections of h-BN are typically observed. [7]* Scanning Electron Microscopy (SEM): To observe the morphology of the synthesized BN powder, which often consists of hexagonal platelets. [6][8]

Advantages of Using this compound as a Precursor

The use of a molecular precursor like this compound can offer better control over the purity and morphology of the final ceramic product compared to solid-state reactions.

Application in Polymer Science

This compound can be used as a modifier and curing agent for polymers, particularly epoxy resins.

This compound as a Modifier and Curing Agent for Epoxy Resins

The Lewis acidic boron atom in this compound can catalyze the ring-opening polymerization of epoxy groups. [9][10]The borate ester itself can also participate in the crosslinking network.

Caption: Epoxy Curing Catalyzed by this compound.

-

Mixing: Blend the desired amount of this compound (e.g., 0.5-10 parts per hundred parts of resin) with the epoxy resin. [11]2. Curing: Heat the mixture to an elevated temperature (e.g., 100-200 °C) to initiate and complete the curing process. [11]The exact temperature and time will depend on the specific epoxy resin and the desired properties.

The incorporation of boron can enhance the thermal stability and mechanical properties of the cured epoxy resin. [12]

| Property | Neat Epoxy | Epoxy + Borate Additive | Reference |

|---|---|---|---|

| Decomposition Temperature (°C) | ~363 | >363 (increased stability) | [12] |

| Mechanical Strength | Baseline | Improved | [12]|

Potential for Boron-Containing Polymer Synthesis

This compound can also be a precursor for the synthesis of novel boron-containing polymers with unique electronic and optical properties.

Application in Sol-Gel Synthesis

This compound as a Boron Source for Borosilicate Materials

The sol-gel process is a versatile method for producing glasses and ceramics at low temperatures. It involves the hydrolysis and condensation of molecular precursors, such as alkoxides.

-

Sol Preparation: Prepare a solution of a silicon alkoxide (e.g., tetraethoxysilane, TEOS) and this compound in a common solvent, typically an alcohol. [2][13]2. Hydrolysis and Condensation: Add water and a catalyst (acid or base) to initiate hydrolysis and condensation reactions, leading to the formation of a sol.

-

Coating: Apply the sol to a substrate using techniques like dip-coating or spin-coating.

-

Gelling and Densification: The coated film is then dried and heat-treated to form a dense borosilicate glass coating. [13]

-

FTIR Spectroscopy: To monitor the hydrolysis and condensation reactions and to characterize the Si-O-B linkages in the final material.

-

Thermal Analysis (TGA/DSC): To determine the appropriate temperatures for drying and densification. [2]

Characterization Techniques for this compound and Derived Materials

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in this compound and materials derived from it.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1390 | B-O stretching | [3] |

| ~1040 | B-O-C stretching | [3] |

| 2800-3000 | C-H stretching | [3] |

-

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is highly sensitive to the coordination environment of the boron atom. For tri-coordinate borate esters like this compound, a characteristic chemical shift is expected.

| Compound Type | Coordination | Expected ¹¹B Chemical Shift (ppm) | Reference |

| Trialkyl Borates | 3 | +17 to +19 | [14][15] |

Thermal Analysis (TGA/DSC)

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and decomposition of this compound.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine phase transitions, such as boiling point, and to study curing reactions.

Microscopic and Crystallographic Analysis

-

Scanning Electron Microscopy (SEM): Used to visualize the morphology of materials derived from this compound, such as boron nitride powders. [8]* X-ray Diffraction (XRD): Used to determine the crystalline structure of materials, such as the hexagonal phase of boron nitride. [16]

Conclusion and Future Outlook

This compound is a highly versatile and valuable compound in materials science. Its applications as a lubricant additive, a precursor for boron nitride, a polymer modifier, and a component in sol-gel synthesis highlight its potential for creating advanced materials with tailored properties. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to explore and innovate with this compound. Future research will likely focus on developing more hydrolytically stable derivatives, exploring its use in the synthesis of novel boron-containing polymers and composites, and optimizing its performance in various applications through a deeper understanding of the underlying chemical mechanisms.

References

- Basu, A. K., & Mukerji, J. (n.d.). Synthesis of boron nitride.

- Akın, A., et al. (2023). Synthesis of Oil Soluble Boron Esters and Obtaining Lubricant Additive Packages with Anti-wear and Extreme Pressure Properties. DergiPark.

- San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry.

- BenchChem. (2025).

- Wang, Y., et al. (2017). Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils. RSC Publishing.

- San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry.

- Preparation and microstructure study of borosilicate coatings produced by sol-gel. (2016).

- FT-IR spectrum of trimethyl borate and trimethoxy boroxine. (n.d.).

- Akın, A., et al. (2023). Synthesis of Oil Soluble Boron Esters and Obtaining Lubricant Additive Packages with Anti-wear and Extreme Pressure Properties. DergiPark.

- Synthesis of trimethyl bor

- THERMAL SEPARATION OF HEXAGONAL BORON NITRIDE TO BORON NITRIDE NANOSHEETS AND IMPACT ON FRICTION CHARACTERISTICS OF DIESEL ENGIN. (n.d.).

- BenchChem. (2025).

- DSC 2nd heating-run thermograms (a) and TGA curves (b) of native PVAc and PVAc/borate films treated at pH 4 and 11. (n.d.).

- Google Patents. (n.d.). US3395121A - Curing epoxy resins with boron trichloride-tertiary amine complexes.

- Trihexyl bor

- Characterization of boron nitride nanosheets synthesized by boron-ammonia reaction. (n.d.). White Rose Research Online.

- SEM measurements of BN samples pre-heated by (a) 100 °C, (b) 200 °C (c, d) 300 °C, and (e) 400 °C and calcinated at 1300 °C. (n.d.).

- THE FUNCTIONAL ATTRIBUTES AND UTILIZATION OF BORATES IN LUBRIC

- SYNERGISTIC ANTIWEAR PROPERTIES BETWEEN BORATES AND ORGANIC TIN COMPOUNDS IN LUBRICANT. (n.d.).